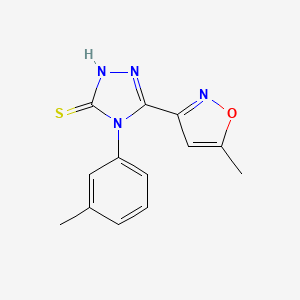
5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as MITT, is a heterocyclic organic compound with potential applications in scientific research. This compound has gained attention in recent years due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown potential as a biological probe for the study of various biological processes. One of its most notable applications is in the field of cancer research. 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies. Additionally, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. In cancer cells, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In bacteria, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to disrupt the integrity of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects in various biological systems. In cancer cells, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to disrupt the bacterial cell wall, leading to cell death. Additionally, 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique chemical structure, which may lead to novel biological activity. Additionally, the synthesis method for 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been optimized for high yield and purity, making it a reliable and efficient process for the production of 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. However, one limitation of using 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential toxicity, which may limit its use in certain biological systems.
Future Directions
There are several future directions for the study of 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new cancer therapies based on the inhibition of topoisomerase II by 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Additionally, further research is needed to fully understand the mechanism of action of 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its potential applications in the treatment of bacterial infections and oxidative stress-related diseases. Finally, the development of new synthesis methods for 5-(5-methyl-3-isoxazolyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol may lead to improved yield and purity, making it a more accessible compound for scientific research.
properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-4-3-5-10(6-8)17-12(14-15-13(17)19)11-7-9(2)18-16-11/h3-7H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXSEVOZANOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1,2-oxazol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-9-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267356.png)
![4-ethyl-N-(2-methoxyphenyl)-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4267359.png)
![methyl 4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267365.png)
![2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267373.png)

![6-bromo-2-(3-ethoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267381.png)
![4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4267388.png)
![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)
![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)
